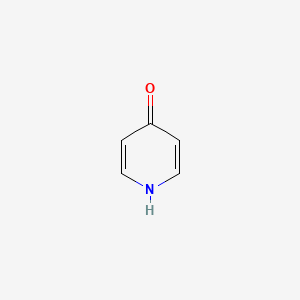

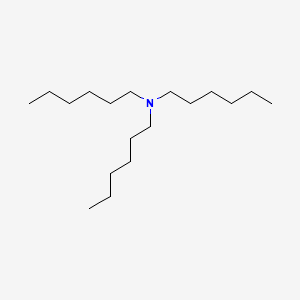

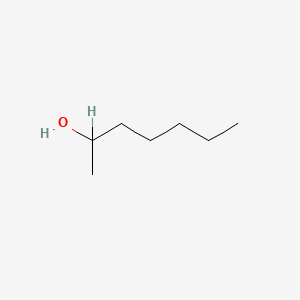

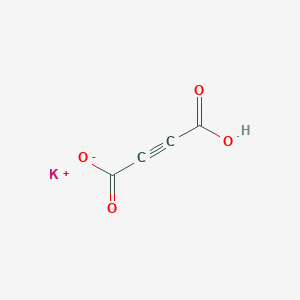

potassium;4-hydroxy-4-oxobut-2-ynoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium nitrate . Potassium nitrate is a chemical compound with the formula KNO₃. It is a naturally occurring mineral source of nitrogen and has been used historically in various applications, including as a fertilizer, food preservative, and in gunpowder.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium nitrate can be synthesized through several methods:

- One common method involves the reaction between potassium chloride and sodium nitrate in an aqueous solution. The reaction produces potassium nitrate and sodium chloride as a byproduct.

Double Displacement Reaction: KCl+NaNO3→KNO3+NaCl

Another method involves the neutralization of nitric acid with potassium hydroxide, resulting in potassium nitrate and water.Neutralization Reaction: HNO3+KOH→KNO3+H2O

Industrial Production Methods: In industrial settings, potassium nitrate is often produced by the reaction of potassium chloride with nitric acid, followed by crystallization. This method is efficient and yields high-purity potassium nitrate.

Types of Reactions:

- Potassium nitrate acts as a strong oxidizing agent. It can oxidize various substances, releasing oxygen in the process.

Oxidation: 2KNO3→2KNO2+O2

In the presence of reducing agents, potassium nitrate can be reduced to potassium nitrite.Reduction: KNO3+C→KNO2+CO2

When heated, potassium nitrate decomposes to form potassium nitrite and oxygen gas.Thermal Decomposition: 2KNO3→2KNO2+O2

Common Reagents and Conditions:

Reducing Agents: Carbon, sulfur, and other reducing agents are commonly used in reactions involving potassium nitrate.

Oxidizing Conditions: High temperatures and the presence of catalysts can facilitate the oxidation reactions of potassium nitrate.

Major Products Formed:

Potassium Nitrite (KNO₂): A common product of the reduction and thermal decomposition of potassium nitrate.

Oxygen (O₂): Released during the oxidation and thermal decomposition processes.

Wissenschaftliche Forschungsanwendungen

Potassium nitrate has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.

Biology: Employed in the study of plant nutrition and soil science due to its role as a nitrogen source.

Medicine: Historically used in the treatment of asthma and as a diuretic.

Industry: Integral in the production of fertilizers, explosives, and fireworks. It is also used in food preservation and curing meats.

Wirkmechanismus

The primary mechanism of action of potassium nitrate is its ability to act as an oxidizing agent. It releases oxygen, which can react with various substances, facilitating combustion and other oxidative processes. In biological systems, the nitrate ion can be reduced to nitrite, which plays a role in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Sodium Nitrate (NaNO₃): Similar in structure and function, but sodium nitrate is more soluble in water and has different industrial applications.

Ammonium Nitrate (NH₄NO₃): Another nitrate compound used in fertilizers and explosives, but it has different physical properties and reactivity.

Uniqueness: Potassium nitrate is unique due to its balance of solubility, stability, and oxidizing power. It is less hygroscopic than sodium nitrate, making it easier to handle and store. Additionally, its role in historical applications such as gunpowder production highlights its significance.

Eigenschaften

IUPAC Name |

potassium;4-hydroxy-4-oxobut-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYWRUTRAFSJT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)[O-])C(=O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#CC(=O)[O-])C(=O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7766484.png)

![6-[(5-Chloronaphthalen-2-yl)sulfonylamino]hexylazanium;chloride](/img/structure/B7766488.png)

![[N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766524.png)